6-Chloro-7-methoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOUCWHSWOLTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Pharmacological Targets
Enzyme Inhibition Studies
The quinazolinone core is a privileged scaffold in medicinal chemistry, known to interact with a variety of enzymes. The specific substitution pattern of 6-Chloro-7-methoxyquinazolin-4(3H)-one is anticipated to influence its inhibitory potency and selectivity against several key enzymatic targets.
Kinase Inhibition: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), p21-Activated Kinase 4 (PAK4)
Quinazoline (B50416) derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. cancer.gov
Similarly, the Vascular Endothelial Growth Factor Receptor (VEGFR) , a key mediator of angiogenesis, is a target for quinazoline compounds. cancer.gov Dual inhibition of both EGFR and VEGFR2 by 4-anilino-quinazoline derivatives has been reported, with the substitution pattern on the quinazoline ring playing a critical role in the inhibitory activity. nih.gov S-alkylated quinazolin-4(3H)-ones have also been identified as dual EGFR/VEGFR-2 kinase inhibitors. nih.gov One such derivative demonstrated potent inhibition of both EGFR (IC50 = 0.049 µM) and VEGFR-2 (IC50 = 0.054 µM). nih.gov
p21-Activated Kinase 4 (PAK4) is another important oncogenic kinase. A study focused on the structure-based design of PAK4 inhibitors identified a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective inhibitors. cancer.govnih.govacs.orgacs.org One of the lead compounds from this series, compound 31 (CZh226) , exhibited remarkable selectivity for PAK4 over PAK1 (346-fold) and potently inhibited the migration and invasion of tumor cells. cancer.govnih.govacs.org This highlights the significance of the 6-chloro-quinazoline scaffold for targeting PAK4.
Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Target Kinase | IC50 / Ki | Reference |
| S-alkylated quinazolin-4(3H)-one derivative | EGFR | 0.049 µM | nih.gov |
| S-alkylated quinazolin-4(3H)-one derivative | VEGFR-2 | 0.054 µM | nih.gov |
| 31 (CZh226) (6-chloro-4-aminoquinazoline derivative) | PAK4 | - | nih.govacs.org |
| 31 (CZh226) (6-chloro-4-aminoquinazoline derivative) | PAK1 vs PAK4 Selectivity | 346-fold | nih.govacs.org |
Note: This table presents data for structurally related compounds to infer the potential activity of this compound.
Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4)
Recent therapeutic strategies have explored the dual inhibition of Poly(ADP-ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4) . nih.gov The quinazolinone scaffold has been investigated for its potential to target these enzymes. nih.gov While direct inhibitory data for this compound is not available, a study on 4-hydroxyquinazoline (B93491) derivatives led to the discovery of dual BRD4/PARP1 inhibitors. nih.gov Furthermore, 2-substituted-quinazolinones have been prepared that show a high affinity for the inhibition of PARP-1 in mutated carcinoma cells. researchgate.net This suggests that the quinazolinone core can be a viable starting point for the development of PARP-1 inhibitors. eco-vector.com
Investigation of Other Enzyme Systems (e.g., Acetylcholinesterase)
The versatility of the quinazolinone scaffold extends to other enzyme systems. A series of quinazolin-4(3H)-one derivatives were designed and synthesized as novel multifunctional agents for Alzheimer's disease, demonstrating acetylcholinesterase (AChE) inhibition. nih.gov One derivative, MR2938 (B12) , displayed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Other studies have also confirmed the potential of quinazolinone derivatives as cholinesterase inhibitors. researchgate.net This indicates that the this compound scaffold could potentially be explored for its effects on cholinesterase activity.
Receptor Modulation and Ligand Binding Interactions
The quinazolinone nucleus is also capable of interacting with various receptors. For instance, a library of quinazolinone derivatives was synthesized and evaluated for their binding affinities to the 5-HT7 receptor , a target for antidepressant drugs. nih.gov Several of these compounds exhibited high binding affinities with IC50 values below 100 nM. nih.gov Additionally, quinazolinone-based compounds have been studied as antagonists for the vitronectin receptor (αVβ3) , with modifications to the scaffold leading to potent antagonist activity. researchgate.net Methaqualone, a well-known quinazolinone, acts as a positive allosteric modulator at many GABAA receptor subtypes. wikipedia.org These findings suggest that the this compound scaffold has the potential for receptor modulation, although specific binding studies for this compound are needed.
Cellular Pathway Modulation
Beyond direct enzyme and receptor interactions, this compound and its analogues can exert their pharmacological effects by modulating critical cellular pathways, most notably those involved in programmed cell death.
Induction of Apoptosis and Programmed Cell Death Pathways: Effects on Pro- and Anti-apoptotic Proteins (e.g., Bcl-2, p53, Bax, Caspase-7)
A key mechanism of action for many anticancer agents is the induction of apoptosis. Several studies have demonstrated the ability of quinazolinone derivatives to trigger this process.
The Bcl-2 family of proteins , which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax , are critical regulators of the intrinsic apoptotic pathway. nih.govmdpi.com Quinazolinone derivatives have been shown to modulate the expression of these proteins. mdpi.com For instance, novel sulphonamide-bearing methoxyquinazolinone derivatives were found to downregulate the expression of Bcl-2 while increasing the expression of p53 and Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in promoting apoptosis. nih.govresearchgate.net
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. mdpi.com Quinazoline derivatives have been reported to restore the function of mutant p53, thereby reactivating the apoptotic pathway. nih.govnih.gov
The activation of caspases , a family of proteases, is a hallmark of apoptosis. Quinazolinone Schiff base derivatives have been shown to induce apoptosis in breast cancer cells through the activation of executioner caspase-7 . nih.gov Other studies on quinazolinone derivatives have also reported the activation of caspase-3/7, leading to apoptotic cell death. researchgate.netnih.govtandfonline.com The activated caspase-7 is responsible for the cleavage of numerous cellular substrates, including PARP. taylorandfrancis.com
Table 2: Modulation of Apoptotic Pathways by Quinazolinone Derivatives
| Derivative Class | Effect on Apoptotic Proteins | Cellular Outcome | Reference |
| Sulphonamide-bearing methoxyquinazolinones | ↓ Bcl-2, ↑ p53, ↑ Bax, ↑ Caspase-7 | Induction of apoptosis | nih.gov |
| Quinazolinone Schiff bases | ↑ Caspase-7 | Induction of apoptosis | nih.gov |
| Quinazolinone-Pyridazinone hybrids | Modulation of Caspase-3, Caspase-7, p53, Bax, and Bcl-2 | Induction of apoptosis | tandfonline.com |
| 2-phenylquinazoline derivatives | ↓ Bcl-2, ↑ Bax | Induction of apoptosis | mdpi.com |
Note: This table summarizes findings from studies on various quinazolinone derivatives, suggesting potential mechanisms for this compound.
Cell Cycle Regulation and Arrest Mechanisms
The orderly progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Several quinazolinone derivatives have been shown to interfere with this process, leading to cell cycle arrest and inhibition of tumor growth. While specific studies on this compound are limited, the broader class of quinazolinones is known to induce cell cycle arrest at different phases, primarily G1 and G2/M.
This arrest is often mediated by the modulation of key regulatory proteins. For instance, some quinazolinone compounds have been observed to alter the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. This disruption prevents the cell from passing through critical checkpoints, thereby halting proliferation. The precise manner in which this compound influences these cell cycle regulators is an area of active investigation.
Influence on Specific Cell Signaling Pathways
Cellular signaling pathways are complex networks that govern a multitude of cellular functions, including growth, proliferation, and survival. The anticancer activity of many therapeutic agents stems from their ability to interfere with aberrant signaling in cancer cells. Quinazolinone derivatives have been reported to modulate several key signaling pathways implicated in tumorigenesis. nih.gov
Prominent among these are the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in various cancers, promoting cell survival and proliferation. Some quinazolinone compounds have demonstrated the ability to inhibit components of these pathways, thereby attenuating their pro-survival signals. The interaction of this compound with these specific signaling cascades is a key area of research to pinpoint its direct molecular targets and downstream effects.
In Vitro Target Identification and Validation Methodologies
Identifying the direct molecular targets of a compound is a critical step in drug discovery and development. A variety of in vitro methodologies are employed to elucidate the pharmacological targets of molecules like this compound.
Biochemical Assays for Enzyme Activity (e.g., FRET-based Z′-Lyte assay)
Biochemical assays are fundamental in determining the direct interaction of a compound with a specific enzyme. Kinases, a class of enzymes that play a central role in cell signaling, are common targets for anticancer drugs. nih.gov The FRET-based Z′-Lyte assay is a powerful tool for screening and profiling kinase inhibitors. This assay measures the extent of phosphorylation of a specific substrate by a kinase. By assessing the ability of this compound to inhibit the activity of a panel of kinases, researchers can identify its potential enzymatic targets.
Cell-Based Assays for Cellular Responses
Cell-based assays provide a more physiologically relevant context to assess the effects of a compound on cellular processes. These assays are crucial for validating the findings from biochemical assays and for understanding the broader cellular consequences of target engagement.
A variety of cell-based assays are utilized to evaluate the impact of this compound on cellular responses. These include assays to measure cell viability, proliferation, and apoptosis (programmed cell death). By treating cancer cell lines with the compound and monitoring these parameters, researchers can determine its efficacy and gain insights into its mechanism of action at a cellular level.
| Assay Type | Principle | Information Gained |
| Cell Viability/Proliferation Assays | Measures metabolic activity or cell number. | Determines the concentration-dependent effect of the compound on cell growth and survival. |
| Apoptosis Assays | Detects markers of programmed cell death. | Indicates whether the compound induces apoptosis in cancer cells. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle. | Reveals if the compound causes arrest at specific cell cycle checkpoints. |
High-Throughput Screening Approaches for Target Discovery
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target or in a phenotypic assay. While HTS is often used in the initial stages of drug discovery to identify hit compounds, it can also be employed in target discovery for a compound with known biological activity. By screening this compound against a large panel of molecular targets, such as kinases or other enzymes, its primary targets can be identified. This unbiased approach can uncover novel mechanisms of action and expand the therapeutic potential of the compound.
Structure Activity Relationship Sar and Rational Drug Design
Impact of Chloro Substitution on Quinazolinone Bioactivity and Electrophilicity
The presence of a chloro group at the C-6 position of the quinazolinone core significantly influences the molecule's electronic properties and, consequently, its biological activity. The chloro substituent is an electron-withdrawing group, which can enhance the electrophilicity of the quinazoline (B50416) ring. This increased electrophilicity can be crucial for interactions with biological targets.
Research on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives has provided insights into the role of the 6-chloro group. Docking studies have shown that the 6-chloro group is situated in a cliff-like entrance near the hinge region of certain kinases, where it can participate in van der Waals interactions with key amino acid residues. acs.org The removal of this chloro group has been demonstrated to cause a slight decrease in potency and a significant reduction in selectivity for the target kinase. acs.org This highlights the importance of the C-6 chloro substitution for optimal binding and selective inhibition.
Furthermore, the position of the halogen substituent is critical. While a 6-chloro substitution has been found to be favorable, moving the chloro group to the C-7 position can alter the selectivity profile of the compound. For instance, a 7-chloro derivative displayed better potency in some cases but suffered from reduced selectivity. acs.org The substitution of the 6-chloro group with other electron-withdrawing groups like fluorine or bromine can retain strong affinity for the target, but with varying degrees of selectivity. acs.org Conversely, replacing the electron-withdrawing chloro group with an electron-donating group, such as a methoxy (B1213986) group, has been shown to reduce potency. acs.org
The following table summarizes the impact of substitutions at the C-6 position on the inhibitory activity of certain quinazoline derivatives against p21-Activated Kinase 4 (PAK4).
| Compound | C-6 Substitution | PAK4 Kᵢ (μM) | PAK4/PAK1 Selectivity |
| 31 | Cl | 0.009 | >500-fold |
| 37 | H | 0.017 | 63-fold |
| 38 | 7-Cl (instead of 6-Cl) | 0.006 | 57-fold |
| 39 | F | 0.009 | 31-fold |
| 40 | Br | 0.010 | 190-fold |
| 41 | OCH₃ | 0.036 | >125-fold |
Data sourced from a study on p21-Activated Kinase 4 (PAK4) inhibitors. acs.org
Role of Methoxy Groups in Ligand-Target Interactions and Solubility
The methoxy group at the C-7 position of the quinazolinone scaffold plays a multifaceted role in modulating the compound's pharmacological properties. Methoxy groups can influence ligand-target interactions, solubility, and metabolic stability.
In the context of ligand-target interactions, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid residues in the active site of a target protein. These interactions can significantly contribute to the binding affinity and stability of the ligand-protein complex. For instance, in studies of quinazoline derivatives targeting the epidermal growth factor receptor (EGFR), the 7-methoxy group is often involved in key hydrogen bonding interactions.
Influence of Substituents at N-3 and C-4 Positions on Pharmacological Profile
Modifications at the N-3 and C-4 positions of the 6-chloro-7-methoxyquinazolin-4(3H)-one ring system are critical for determining the pharmacological profile of the resulting derivatives. These positions are often solvent-exposed in the binding pockets of target proteins, making them amenable to the introduction of various side chains to enhance potency and selectivity.
Structure-activity relationship studies have consistently shown that the nature of the substituent at the N-3 position significantly impacts biological activity. Aromatic or heteroaromatic rings at this position are often essential for potent activity. nih.gov The substituents on these rings can further modulate the activity through steric and electronic effects.
The C-4 position of the quinazolinone ring is another key site for modification. The introduction of an amino group at this position, leading to 4-aminoquinazoline derivatives, has been a particularly successful strategy in the development of kinase inhibitors. The nature of the substituent on this amino group is crucial for target recognition and binding affinity. For example, in many EGFR inhibitors, a substituted anilino group at the C-4 position is a key pharmacophoric feature.
The following table presents the cytotoxic activity of a series of quinazolin-4(3H)-one derivatives with different substitutions, highlighting the importance of modifications at various positions.
| Compound | R¹ (at C-2) | R² (at N-3) | R³ (at C-6, C-7, or C-8) | Cell Line | IC₅₀ (µM) |
| 2b | -SCH₂C₆H₅ | -C₆H₅ | 6-F | MCF7 | 15.72 ± 0.07 |
| 2e | -SCH₂C₆H₅ | -C₆H₅ | 6,8-di-F | MCF7 | 14.88 ± 0.99 |
| 3a | -NHNH₂ | -C₆H₅ | H | MCF7 | 0.20 ± 0.02 |
| 3j | -NHNH₂ | -CH₂C₆H₅ | 6,7-di-OCH₃ | MCF7 | 0.20 ± 0.02 |
| Lapatinib | - | - | - | MCF7 | 5.90 ± 0.74 |
| 3g | -NHNH₂ | -CH₂C₆H₅ | 6-F | A2780 | 0.14 ± 0.03 |
| Lapatinib | - | - | - | A2780 | 12.11 ± 1.03 |
Data sourced from a study on potential multiple tyrosine kinase inhibitors. nih.gov
Effects of Modifications at the Quinazoline Ring System (C-6 and C-7) on Activity and Selectivity
The substituents at the C-6 and C-7 positions of the quinazoline ring play a crucial role in modulating the activity and selectivity of the compounds. The specific combination of a chloro group at C-6 and a methoxy group at C-7 in the parent scaffold provides a foundation upon which further modifications can be made to fine-tune the pharmacological properties.
Extensive research has been conducted on modifying the side chains at the C-6 and C-7 positions to optimize biological activity. For instance, in the development of EGFR inhibitors, long and flexible side chains at these positions have been shown to be beneficial. These side chains can occupy hydrophobic pockets within the ATP-binding site of the kinase, thereby enhancing binding affinity.
A common strategy involves introducing alkoxy groups with terminal basic amines, such as morpholine (B109124) or piperidine (B6355638) moieties. These basic groups can be protonated under physiological conditions, allowing for ionic interactions with acidic residues in the target protein. For example, the drug gefitinib (B1684475), an EGFR inhibitor, features a morpholinopropoxy side chain at the C-7 position.
The nature of the substituents at C-6 and C-7 directly influences the binding affinity and the potential for hydrogen bonding. As discussed earlier, the 7-methoxy group can act as a hydrogen bond acceptor. The introduction of other hydrogen bond donors or acceptors at these positions can create new interactions with the target protein, leading to improved potency.
The electronic properties of the substituents also play a significant role. Electron-donating groups at these positions can increase the electron density of the quinazoline ring system, which may affect its interaction with the target. Conversely, electron-withdrawing groups can decrease the electron density. The optimal electronic properties depend on the specific target and the nature of the binding pocket.
Rational Drug Design Principles for Enhanced Potency and Selectivity
The development of potent and selective this compound derivatives is guided by several rational drug design principles derived from extensive SAR studies and structural biology.
A key principle is the utilization of structure-based drug design. By obtaining the crystal structure of a target protein in complex with a quinazolinone inhibitor, medicinal chemists can visualize the binding mode and identify opportunities for optimization. This approach allows for the design of new derivatives with improved complementarity to the active site, leading to enhanced potency and selectivity.
Furthermore, the concept of "privileged structures" is relevant to the quinazolinone scaffold. The quinazolin-4(3H)-one core is considered a privileged structure because it can serve as a versatile template for the development of ligands for a wide range of biological targets. By understanding the SAR of this scaffold, researchers can rationally design new derivatives with novel biological activities.
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) has become a vital approach in modern drug discovery, offering an alternative to traditional high-throughput screening (HTS). nih.gov FBDD begins with the screening of a library of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind, albeit weakly, to a biological target. frontiersin.orgresearchgate.net The core advantage of this method lies in the high quality of the initial interactions, which provide efficient starting points for developing more potent, drug-like molecules. nih.govresearchgate.net Sensitive biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) are essential for detecting these weak binding events and providing detailed structural information about the fragment-target interaction. nih.govresearchgate.net
The quinazolinone core, including structures like this compound, can serve as an ideal starting fragment in an FBDD campaign. Once an initial quinazolinone fragment is identified and its binding mode is understood through structural analysis, several strategies can be employed for optimization: nih.gov
Fragment Growing: This strategy involves adding chemical substituents to the core fragment to engage with adjacent pockets on the target protein, thereby increasing affinity and potency. For the this compound scaffold, this could involve derivatization at various positions on the quinazolinone ring system.
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected via a chemical linker to create a single, more potent molecule.
Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments that bind in the same region of the target into a single, novel compound. researchoutreach.org A "fragment merging by design" strategy can be used to generate new molecules by combining successful fragments into a single structure. researchoutreach.org
The low complexity of fragments allows them to form high-quality, efficient interactions, making them excellent starting points for lead generation. nih.gov
Lead Optimization Strategies for Quinazolinone Derivatives
Lead optimization is a critical phase in drug discovery focused on refining the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, optimization strategies often focus on modifications at various positions of the quinazolinone ring to fine-tune its interaction with specific biological targets, such as protein kinases. nih.govmdpi.com
Initial structure-activity relationship (SAR) studies have shown that the 6-chloro-7-methoxy substitution pattern on the benzenoid ring of related quinolone compounds can have a synergistic effect on biological activity and improve solubility. nih.gov Building upon this core, further optimization can be achieved through systematic structural modifications. For example, in the development of phosphoinositide-3-kinase (PI3Kδ) inhibitors, a common strategy involved cyclizing an open-chain linker into a five-membered pyrrolidine (B122466) ring to lock the molecule's conformation. acs.orgnih.gov Further introduction of substituents, such as a methyl group, helped to block oxidative metabolism while maintaining or enhancing potency. acs.orgnih.gov
Detailed SAR studies on quinazoline-based kinase inhibitors have allowed for the precise tuning of activity against different kinases. oncotarget.com By modifying substituents, researchers have been able to develop compounds that are highly selective for one kinase, or dual inhibitors that target multiple kinases simultaneously. oncotarget.com For instance, the development of multi-kinase inhibitors for acute myeloid leukemia (AML) involved exploring substitutions that could finely tune inhibition of F-box and WD repeat domain-containing 7 (FLT3) and Aurora Kinase A (AURKA). oncotarget.com
The following table summarizes representative lead optimization strategies and their outcomes for quinazolinone derivatives targeting various protein kinases.
| Quinazolinone Core Modification | Target Kinase(s) | Observed Outcome | Reference |
|---|---|---|---|
| Introduction of thioacetyl-benzohydrazide moiety | VEGFR-2 | Potent inhibition with an IC₅₀ value of 4.6 ± 0.06 μM. | nih.govmdpi.com |
| Incorporation of urea (B33335) and thiourea (B124793) moieties | EGFR (WT and L858R/T790M) | Moderate to outstanding kinase inhibitory efficacy and potent anti-proliferative effects against cancer cell lines. | nih.gov |
| Cyclization of an open-chain linker into a pyrrolidine ring | PI3Kδ | Locked the molecular conformation and led to a series of potent and selective inhibitors. | acs.orgnih.gov |
| Systematic modification of substituents to tune selectivity | FLT3 / AURKA | Resulted in the development of both selective and dual inhibitors of FLT3 and AURKA. | oncotarget.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are powerful tools in drug design as they can predict the activity of novel or untested compounds, thereby guiding the synthesis of more potent molecules and reducing the need for extensive experimental screening. rsc.orgnih.gov
The QSAR modeling process involves several key steps:
Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This data set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules, are calculated.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a mathematical equation that relates the descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgnih.gov
Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various parameters. researchgate.net
For quinazolinone derivatives, several QSAR studies have been successfully conducted to predict their activity against various targets, including cancer cells and specific enzymes. rsc.orgnih.gov For example, robust 3D-QSAR models were developed for quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov These models were validated internally and externally, demonstrating their reliability for designing new compounds with enhanced activity. nih.gov
The statistical robustness of a QSAR model is crucial for its reliability. Key validation parameters include:
R² (Squared Correlation Coefficient): Indicates how well the model fits the training data.
Q² (Leave-one-out Cross-Validation Coefficient): Measures the internal predictive ability of the model.
R²pred (External Validation Coefficient): Assesses the model's ability to predict the activity of an external test set of compounds. researchgate.netnih.gov
The table below presents findings from a representative QSAR study on quinazolinonyl analogues, highlighting the statistical parameters that validate the model's predictive power.
| QSAR Model Type | Target | Statistical Parameters | Significance |
|---|---|---|---|
| Genetic Function Algorithm (GFA) | Anticonvulsant Activity (GABAAT Inhibition) | R²: 0.934 | High correlation between structural properties and activity for the training set. |
| R²adj: 0.912 | Adjusted R² value, confirming a good fit. | ||
| Q² (LOO): 0.8695 | Strong internal predictive capability of the model. | ||
| R²pred: 0.72 | Good predictive power for external, untested compounds. |
Data derived from a QSAR study on quinazolinonyl analogues. researchgate.net
These validated models can then be used to computationally screen virtual libraries of quinazolinone derivatives and prioritize the synthesis of compounds with the highest predicted activity, accelerating the drug discovery process. nih.gov
Computational Chemistry and Molecular Modeling in Quinazolinone Research
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com In the context of quinazolinone research, it is extensively used to simulate the interaction between a ligand, such as a derivative of 6-Chloro-7-methoxyquinazolin-4(3H)-one, and its biological target, typically a protein or enzyme. This technique is crucial in the early stages of drug discovery for identifying potential drug candidates. derpharmachemica.com
Docking simulations provide a detailed view of how a quinazolinone derivative fits into the active site of its target protein. This analysis reveals the specific binding mode and the key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in studies of quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking has been used to identify crucial hydrogen bond formations and other interactions with key amino acid residues within the ATP-binding site. nih.gov Similarly, when designing novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, docking studies have helped elucidate the binding patterns, highlighting the importance of hydrogen bonds and π-π stacking for inhibitory activity. nih.gov
A study on novel quinazolinone–chalcone hybrids used molecular docking to investigate their binding mode to the PARP-1 enzyme, revealing key interactions that contribute to their apoptotic activity. rsc.org This level of detail is instrumental for structure-activity relationship (SAR) studies, where understanding how small changes in the ligand's structure affect its binding and activity is essential for optimizing lead compounds.
Beyond just predicting the binding pose, molecular docking algorithms also provide a score that estimates the binding affinity or binding energy of the ligand-target complex. nih.gov This scoring function helps in ranking different compounds based on their predicted potency. derpharmachemica.com Lower binding energy values typically indicate a more stable complex and, potentially, a more potent compound. This approach is widely used in virtual screening campaigns to prioritize a smaller number of promising compounds for synthesis and experimental testing from a large library of virtual molecules. derpharmachemica.comnih.gov
The combination of physicochemical properties and energetic parameters derived from these simulations plays a vital role in determining a molecule's biological activity. nih.gov For example, protein-ligand interaction energy can be used in conjunction with other descriptors to predict experimental inhibitory concentrations (IC50). nih.gov However, it is important to note that these predictions can be challenging and may be affected by factors such as unanticipated binding modes or protein conformational changes. nih.gov
The table below illustrates typical data obtained from molecular docking studies of quinazolinone derivatives against a hypothetical protein target.
| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative A | -8.2 | GLY863, SER904 | Hydrogen Bond |
| Derivative B | -7.5 | ASP766 | Hydrogen Bond |
| Derivative C | -9.1 | PHE723 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time. In quinazolinone research, MD simulations are performed on the ligand-protein complexes obtained from docking to assess their stability and to analyze the conformational changes that may occur. nih.govnih.gov
By simulating the complex over a period, typically nanoseconds, researchers can observe the fluctuations and movements of the ligand within the binding pocket. nih.govresearchgate.net Key metrics such as the root mean square deviation (RMSD) are used to evaluate the stability of the system. mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose. These simulations provide a more realistic representation of the biological environment and help to validate the results of molecular docking. nih.govnih.gov
De Novo Drug Design Approaches for Novel Quinazolinone Architectures
De novo drug design involves the creation of novel molecular structures from scratch, often using computational algorithms. youtube.com These methods can be broadly categorized into two types: those that are reaction-driven and those that rely on the protein structure. youtube.com Reaction-driven approaches combine a library of molecular building blocks with a set of known chemical reactions to generate new molecules. youtube.com Structure-based approaches, on the other hand, build molecules directly within the active site of a target protein, ensuring a good fit.
Recently, deep learning and artificial intelligence have significantly advanced the field of de novo design. youtube.comyoutube.com Chemical language models, inspired by natural language processing, can learn the "rules" of chemical structure and generate novel molecules in the form of chemical strings like SMILES. youtube.com These techniques can be used to explore vast regions of chemical space and design novel quinazolinone architectures with desired properties, potentially leading to the discovery of compounds with improved efficacy and novel mechanisms of action.
Virtual Screening and Ligand-Based Design for Hit Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is particularly valuable for hit identification in the early stages of drug discovery. In the context of quinazolinone research, virtual screening can be performed using either structure-based or ligand-based methods.
Structure-based virtual screening involves docking a large number of compounds into the active site of a target protein and ranking them based on their predicted binding affinity. nih.gov Ligand-based virtual screening, on the other hand, uses the knowledge of known active compounds to identify new ones with similar properties, without requiring the 3D structure of the target. nih.gov Both approaches have been successfully used to identify novel quinazolinone derivatives with potential therapeutic applications, such as antitubercular agents. nih.gov
Quantum Chemical Investigations of Electronic Structure and Reactivity (e.g., DFT calculations)
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netufms.br These calculations provide insights into various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.netufms.br
In the study of quinazolinone derivatives, DFT calculations can help to understand the relationship between a compound's electronic properties and its biological activity. researchgate.netsemanticscholar.org For example, the HOMO-LUMO energy gap can be related to the chemical reactivity and stability of the molecule. researchgate.net The MEP map can reveal the regions of the molecule that are electron-rich or electron-poor, which is important for understanding how the molecule will interact with its biological target. ufms.br These quantum chemical investigations provide a fundamental understanding of the physicochemical properties of compounds like this compound, which can guide the design of more effective analogs. researchgate.netufms.br
The table below summarizes key parameters often derived from DFT calculations for quinazolinone derivatives.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface | Identifies sites for electrophilic and nucleophilic attack |
Pre Clinical Research Methodologies and Approaches
In Vitro Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines
The initial step in evaluating the anticancer potential of 6-Chloro-7-methoxyquinazolin-4(3H)-one derivatives involves assessing their ability to inhibit the growth and proliferation of cancer cells. This is achieved through various cytotoxicity and antiproliferative assays.
A diverse panel of human cancer cell lines is typically selected to screen the cytotoxic activity of new compounds, representing various cancer types. For quinazoline (B50416) derivatives, commonly used cell lines include A549 (non-small cell lung cancer), HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and DU145 (prostate carcinoma). thermofisher.com
These cell lines are maintained in specific growth media under controlled laboratory conditions to ensure their viability and consistent response to experimental compounds. Standard practice involves culturing cells at 37°C in a humidified atmosphere with 5% CO₂. nih.gov The choice of medium is critical and tailored to the specific needs of each cell line. nih.gov
A549: These human alveolar basal epithelial cells are often cultured in Ham's F12K or DMEM medium. nih.govsynthego.com
HepG-2: This liver cancer cell line is commonly grown in MEM or DMEM. nih.gov
LoVo: This colon adenocarcinoma cell line is typically maintained in F-12K Medium.
MCF-7: This breast cancer cell line, which expresses estrogen receptors, is usually cultured in DMEM or RPMI-1640 medium. thermofisher.com
Miapaca2: A pancreatic carcinoma cell line, often grown in DMEM.
DU145: This prostate cancer cell line is cultured in RPMI-1640.
All media are supplemented with 10% fetal bovine serum (FBS) and antibiotics like penicillin and streptomycin (B1217042) to prevent bacterial contamination and support cell growth. nih.gov
To quantify the cytotoxic potency of this compound derivatives, dose-response studies are conducted. Cancer cells are exposed to a range of concentrations of the test compound for a specified period, typically 48 to 72 hours. The cell viability is then measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC₅₀ value indicates greater potency. Studies on various derivatives of the 6-chloro-quinazoline scaffold have demonstrated significant antiproliferative activity against several cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Quinazoline Derivatives This table presents data for derivatives of the core this compound structure, as research has focused on modified analogues.
| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 6-chloro-4-aminoquinazoline-2-carboxamide derivative | A549 | Lung | Data indicates potent inhibition of migration and invasion |
| 6,7-dimethoxy-4-anilinoquinazoline derivative (DW-8) | HCT116 | Colon | 8.50 ± 2.53 |
| 6,7-dimethoxy-4-anilinoquinazoline derivative (DW-8) | HT29 | Colon | 5.80 ± 0.92 |
| 6,7-dimethoxy-4-anilinoquinazoline derivative (DW-8) | SW620 | Colon | 6.15 ± 0.37 |
| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | MCF-7 | Breast | 0.62 - 7.72 |
| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | TK-10 | Renal | 0.62 - 7.72 |
| 6-aryl-2-styrylquinazolin-4(3H)-one derivative | UACC-62 | Melanoma | 0.62 - 7.72 |
Apoptosis and Cell Cycle Analysis Techniques
To understand the mechanism behind the observed cytotoxicity, researchers investigate whether the compounds induce programmed cell death (apoptosis) or interfere with the cell division cycle.
Flow cytometry is a powerful technique used to quantify the extent of apoptosis induced by a compound. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for this purpose. aatbio.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the cell membrane. thermofisher.com Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorescent tag like FITC, can identify these early apoptotic cells. aatbio.com
Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA. thermofisher.com By analyzing the fluorescence of both Annexin V-FITC and PI, cells can be categorized into four groups: viable (unstained), early apoptotic (Annexin V positive), late apoptotic/necrotic (Annexin V and PI positive), and necrotic (PI positive). researchgate.net This allows for a quantitative assessment of the compound's ability to induce apoptosis. researchgate.net
To further dissect the molecular pathways of apoptosis, researchers analyze the expression levels of key regulatory genes and proteins. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting are standard. researchgate.netnih.gov
RT-PCR: This technique is used to measure the messenger RNA (mRNA) levels of specific genes. Researchers can determine if a compound upregulates pro-apoptotic genes (e.g., Bax, caspases) or downregulates anti-apoptotic genes (e.g., Bcl-2). nih.govsemanticscholar.org
Western Blotting: This method detects and quantifies specific proteins. Following treatment with a quinazoline derivative, cell lysates are analyzed for changes in the levels of key apoptotic proteins. researchgate.net This includes examining the activation of caspases (such as caspase-3, -8, and -9), which are the executioners of apoptosis, and the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family. nih.govresearchgate.net
Cell Migration and Invasion Assays
A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. Assays to evaluate the impact of this compound derivatives on these processes are therefore essential.
The wound healing assay , or scratch assay, is a straightforward method to study collective cell migration in vitro. springernature.comnih.gov A confluent monolayer of cancer cells is mechanically scratched to create a cell-free "wound." The cells are then treated with the test compound, and the rate at which the cells migrate to close the wound is monitored and quantified over time, typically by microscopy. nih.govresearchgate.net Inhibition of wound closure compared to untreated cells suggests an anti-migratory effect. researchgate.net
The Transwell invasion assay , also known as the Boyden chamber assay, is used to assess the invasive potential of cancer cells. nih.gov The assay uses a chamber with two compartments separated by a porous membrane. thermofisher.com For invasion studies, the membrane is coated with a layer of extracellular matrix (ECM) gel, which mimics the basement membrane in tissues. thermofisher.com Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. To invade, cells must actively degrade the ECM and migrate through the pores. nih.gov The number of cells that successfully invade to the lower side of the membrane is quantified, providing a measure of the compound's ability to inhibit cancer cell invasion. thermofisher.com Research has shown that certain 6-chloro-4-aminoquinazoline derivatives can potently inhibit the migration and invasion of A549 lung cancer cells.
Enzyme Inhibition and Receptor Binding Assays
The pre-clinical evaluation of kinase inhibitors like this compound and its derivatives heavily relies on in vitro assays to determine their potency and selectivity. These assays are crucial for understanding the compound's mechanism of action at a molecular level.
Enzyme inhibition assays are fundamental in quantifying the inhibitory activity of a compound against a specific kinase. For quinazolinone-based compounds, which often target tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), these assays typically measure the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC₅₀ values for this compound are not widely published, studies on analogous quinazolin-4(3H)-one derivatives demonstrate potent inhibitory activities against various kinases, including CDK2, HER2, and EGFR. researchgate.netnih.gov For instance, certain derivatives have shown IC₅₀ values in the sub-micromolar to nanomolar range against these targets. researchgate.netacs.org
Comparative Analysis with Established Reference Compounds and FDA-Approved Drugs
A critical aspect of pre-clinical research is the comparative analysis of a novel compound with established reference compounds and FDA-approved drugs that target the same pathway. For quinazolinone-based EGFR inhibitors, the primary comparators are first-generation drugs like Gefitinib (B1684475) and Erlotinib .
Derivatives of the this compound scaffold have been synthesized and evaluated against these established drugs. For example, a study on 6-arylureido-4-anilinoquinazoline derivatives, which share the core quinazoline structure, demonstrated potent EGFR inhibitory activities. One of the synthesized compounds, Compound 7i, exhibited an IC₅₀ of 17.32 nM against EGFR, which was more potent than both Gefitinib (IC₅₀ = 25.42 nM) and Erlotinib (IC₅₀ = 33.25 nM) in the same assay. acs.org This suggests that modifications on the quinazoline scaffold can lead to enhanced inhibitory activity.
The substitution pattern on the quinazoline ring is crucial for activity and selectivity. The presence of a chloro group at the 6-position, as in this compound, has been investigated in the context of other quinazoline-based inhibitors. In a series of p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro-4-aminoquinazoline derivative was found to have a Kᵢ value of 0.006 μM. The study highlighted that the 6-chloro group engages in van der Waals interactions within the kinase's active site, contributing to the compound's potency.
The following table provides a comparative overview of the inhibitory activities of related compounds against cancer cell lines, with Gefitinib as a reference.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Cell Line | IC₅₀ (µM) |
| 6-arylureido-4-anilinoquinazoline derivative (7i) | EGFR | 0.01732 | Gefitinib | EGFR | 0.02542 |
| 6-arylureido-4-anilinoquinazoline derivative (7i) | EGFR | 0.01732 | Erlotinib | EGFR | 0.03325 |
These comparative analyses are essential for establishing the therapeutic potential of new chemical entities and for guiding further lead optimization efforts to develop more potent and selective kinase inhibitors.
Future Perspectives and Research Directions
Development of Novel 6-Chloro-7-methoxyquinazolin-4(3H)-one Derivatives with Enhanced Specificity and Potency
The future development of drugs based on the this compound scaffold will heavily rely on strategic structural modifications to optimize potency and selectivity. Structure-activity relationship (SAR) studies are crucial for this endeavor, revealing that substitutions at various positions on the quinazoline (B50416) ring significantly influence pharmacological activity. nih.govnih.gov
The substituents at the C6 and C7 positions are particularly critical for activity, with various 6,7-dialkoxy derivatives showing potent inhibition of tyrosine kinases. mdpi.com For the this compound core, the 6-chloro group plays a significant role in binding affinity, often participating in van der Waals interactions within the target's active site, which can enhance potency and modulate selectivity. acs.org Research on related 6-chloro-4-aminoquinazolines has shown that replacing the chloro group with other electron-withdrawing substituents, such as fluorine or bromine, can maintain strong target affinity, although this may alter the selectivity profile. acs.org Conversely, introducing a larger, electron-donating group like a methoxy (B1213986) group at the C6 position has been shown to reduce potency in certain contexts. acs.org
Future design strategies will likely involve:
Modification at the C2 and C3 positions: Introducing diverse aryl, heteroaryl, or alkyl groups at these positions can significantly impact the compound's interaction with its biological target. nih.gov
Introduction of polar groups: Adding polar functionalities at key positions can improve water solubility and bioavailability, which are common challenges for this class of compounds. mdpi.com
Stereochemical considerations: Exploring the stereochemistry of substituents can lead to the discovery of enantiomers with superior activity and reduced off-target effects.
| Position | Modification Strategy | Potential Outcome | Reference |
| C2 | Introduction of various substituted aryl or heteroaryl rings. | Enhanced binding affinity and target specificity. | nih.gov |
| C3 | Addition of diverse side chains, including heterocyclic moieties. | Improved potency and modulation of pharmacokinetic properties. | nih.gov |
| C6 | Retention of chloro group or substitution with other halogens (F, Br). | Maintenance of target affinity; modulation of selectivity. | acs.org |
| C7 | Modification of the methoxy group to other alkoxy groups. | Fine-tuning of potency and ADME properties. | mdpi.com |
Exploration of New Pharmacological Targets and Therapeutic Applications Beyond Current Focus Areas
While quinazolinone derivatives are well-known for their anticancer properties, primarily through the inhibition of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the versatility of this scaffold allows for a much broader range of therapeutic applications. mdpi.comnih.gov Future research should aim to explore novel pharmacological targets for derivatives of this compound.
Promising areas for exploration include:
Neurodegenerative Diseases: The lipophilic nature of the quinazolinone core facilitates penetration of the blood-brain barrier, making these compounds suitable candidates for targeting central nervous system disorders. nih.gov
Infectious Diseases: The quinazoline scaffold has demonstrated a wide spectrum of antimicrobial, antifungal, and antiviral activities. mdpi.comnih.gov
Inflammatory Disorders: Several quinazoline derivatives have been reported to possess significant anti-inflammatory properties. mdpi.com
The exploration of new molecular targets beyond kinases is a key direction for future research. Potential targets for which quinazolinone derivatives have shown inhibitory activity include:
Tubulin Polymerization: Inhibition of tubulin assembly is a validated anticancer strategy, and some quinazolines act as potent inhibitors, leading to cell cycle arrest and apoptosis. mdpi.comfrontiersin.orgnih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and the quinazolinone scaffold has been successfully utilized to design potent inhibitors. nih.govrsc.org
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy, and quinazolinone derivatives have shown promise as CDK inhibitors. nih.govnih.gov
Breast Cancer Resistance Protein (BCRP): Overcoming multidrug resistance is a major challenge in oncology. Quinazolinones that inhibit BCRP can help increase the intracellular concentration and efficacy of co-administered anticancer drugs. nih.gov
| Therapeutic Area | Potential Molecular Target(s) | Reference(s) |
| Oncology | Tubulin, PARP, CDKs, PAK4 | acs.orgmdpi.comnih.govnih.gov |
| Infectious Diseases | Dihydrofolate Reductase (DHFR), various microbial enzymes | mdpi.comnih.govnih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX), various cytokines | mdpi.com |
| CNS Disorders | Monoamine oxidase (MAO), various neuroreceptors | nih.gov |
Integration of Advanced Computational and Experimental Approaches for Drug Discovery Pipelines
The drug discovery process for novel this compound derivatives can be significantly accelerated by integrating advanced computational and experimental methods. researchgate.net Computer-Aided Drug Design (CADD) has become an indispensable tool for the rational design and optimization of lead compounds. researchgate.netyoutube.com
Key computational techniques include:
Molecular Docking: This method predicts the preferred binding orientation of a molecule to a target protein, helping to understand binding mechanisms and predict affinity. It has been widely used to model the interaction of quinazolinones with targets like PARP-1 and EGFR. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities, enabling the prediction of potency for newly designed molecules. nih.gov
In Silico ADMET Screening: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds in the early stages of discovery helps to prioritize candidates with favorable drug-like profiles and reduce late-stage failures. rsc.org
These computational approaches, when combined with high-throughput experimental techniques such as High-Content Screening (HCS), create a powerful and efficient pipeline for identifying novel drug candidates. mdpi.com This integrated approach allows for the rapid screening of virtual libraries, followed by the synthesis and targeted biological evaluation of the most promising compounds.
Potential for Combination Therapies Involving Quinazolinone Derivatives
To address the complexity of diseases like cancer and to overcome the challenge of drug resistance, combination therapy has become a standard of care. rsc.org Future research should investigate the potential of this compound derivatives as components of combination regimens.
Strategies for combination therapy include:
Synergistic Combinations: Combining a quinazolinone derivative with another therapeutic agent can produce a synergistic effect, where the combined efficacy is greater than the sum of the individual effects. For example, the EGFR inhibitor gefitinib (B1684475) has shown synergistic effects when combined with other agents in bladder cancer models. frontiersin.org Similarly, combining a novel quinazolinone with a standard chemotherapy drug like 5-fluorouracil (B62378) has demonstrated synergistic cytotoxicity. mdpi.com
Overcoming Resistance: A quinazolinone derivative could be used in combination with a drug to which cancer cells have developed resistance. The quinazolinone might target a bypass signaling pathway or inhibit a resistance mechanism, thereby re-sensitizing the cells to the original drug.
Molecular Hybridization: This innovative approach involves covalently linking two or more distinct pharmacophores into a single hybrid molecule. nih.govrsc.org This can result in compounds with multiple mechanisms of action, improved potency, and a reduced likelihood of developing resistance. rsc.org Examples include creating hybrids of quinazolines with moieties like triazoles or alkylphospholipids to target multiple pathways simultaneously. mdpi.comfrontiersin.orgrsc.org
These approaches suggest that derivatives of this compound could be valuable partners for existing chemotherapies, targeted agents, and immunotherapies. nih.gov
Addressing Challenges in Quinazolinone-based Drug Development
Despite their promise, the development of quinazolinone-based drugs faces several challenges that must be addressed in future research.
Acquired Drug Resistance: A significant hurdle for targeted therapies is the development of resistance. For instance, the T790M mutation in EGFR renders first-generation inhibitors like gefitinib less effective. nih.gov A primary goal for future research is to design derivatives of this compound that are effective against both wild-type and resistant mutant forms of their targets. nih.gov
Pharmacokinetic Properties: Quinazolinone derivatives often suffer from poor physicochemical properties, such as low water solubility, which can lead to poor absorption and low bioavailability. mdpi.com N-substitution and other structural modifications have been explored to improve pharmacokinetic profiles, including the area under the curve (AUC) and maximum plasma concentration (Cmax). nih.gov
By systematically addressing these challenges through rational drug design, advanced screening methods, and a deeper understanding of disease biology, the therapeutic potential of the this compound scaffold can be fully realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
